molecular formula C6H4ClFO2 B575654 1,4-Benzenediol,  2-chloro-5-fluoro- CAS No. 186589-80-0

1,4-Benzenediol, 2-chloro-5-fluoro-

Cat. No.: B575654
CAS No.: 186589-80-0
M. Wt: 162.544
InChI Key: ZWHSFZYTWFNBSA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

1,4-Benzenediol, 2-chloro-5-fluoro- follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry for substituted benzenediols. The compound maintains the fundamental hydroquinone backbone, which consists of a benzene ring with hydroxyl groups positioned at the 1 and 4 carbons, creating the characteristic para-dihydroxybenzene structure. The systematic name precisely indicates the positions of the halogen substituents: chlorine at position 2 and fluorine at position 5, relative to the hydroxyl groups.

The molecular formula C₆H₄ClFO₂ reflects the substitution pattern, with a molecular weight of 162.5462 grams per mole. The structural identification can be represented through the SMILES notation as Oc1cc(Cl)c(cc1F)O, which provides a precise description of the connectivity pattern within the molecule. This notation indicates that the hydroxyl groups occupy the para positions while the chlorine and fluorine atoms are strategically placed to create a specific electronic and steric environment.

The compound is catalogued under CAS number 186589-80-0, providing a unique identifier for regulatory and research purposes. The structural arrangement creates an asymmetric substitution pattern that distinguishes it from other halogenated hydroquinone derivatives, particularly those with symmetric substitution patterns such as 2,5-dichloro-1,4-benzenediol.

Property Value Reference
Molecular Formula C₆H₄ClFO₂
Molecular Weight 162.5462 g/mol
CAS Number 186589-80-0
MDL Number MFCD18806083
SMILES Notation Oc1cc(Cl)c(cc1F)O

Historical Context in Heterocyclic Compound Research

The development of halogenated benzenediols emerged from the broader historical context of hydroquinone research, which began in the early 19th century. Hydroquinone itself was first obtained in 1820 by French chemists Pelletier and Caventou through the dry distillation of quinic acid. This foundational work established the groundwork for understanding the chemistry of benzenediols and their derivatives.

The systematic study of dihydroxybenzenes revealed three distinct structural isomers: 1,2-dihydroxybenzene (catechol), 1,3-dihydroxybenzene (resorcinol), and 1,4-dihydroxybenzene (hydroquinone). Each isomer exhibits unique chemical properties due to the different positioning of hydroxyl groups, with hydroquinone demonstrating particular stability and reactivity patterns that made it an attractive target for chemical modification.

The introduction of halogen substituents into benzenediol structures represents a significant advancement in heterocyclic compound research. Historical research demonstrated that halogen substitution could dramatically alter the electronic properties of aromatic compounds, influencing reactivity patterns, stability, and potential applications. The development of compounds like 2,5-dichloro-1,4-benzenediol and related derivatives provided important precedents for understanding how halogen positioning affects molecular behavior.

Research into halogenated hydroquinones expanded significantly during the 20th century as synthetic methodologies improved and the importance of structure-activity relationships became better understood. The ability to selectively introduce different halogens at specific positions allowed researchers to fine-tune molecular properties for various applications. This historical progression laid the foundation for the development of more complex derivatives such as 1,4-benzenediol, 2-chloro-5-fluoro-, which represents a sophisticated example of controlled halogen substitution.

Positional Isomerism in Halogen-Substituted Benzenediols

Positional isomerism in halogen-substituted benzenediols demonstrates fundamental principles of structural chemistry and molecular design. The benzene ring's inherent symmetry creates multiple possible substitution patterns when halogens are introduced, with each pattern producing distinct chemical and physical properties. Understanding these isomeric relationships is crucial for predicting and optimizing the characteristics of specific compounds.

In the case of 1,4-benzenediol, 2-chloro-5-fluoro-, the specific positioning of chlorine at position 2 and fluorine at position 5 creates a unique substitution pattern among possible isomers. The structural equivalence of atoms in the parent hydroquinone molecule is broken by the introduction of these substituents, leading to distinct chemical environments for different positions on the ring. This asymmetric substitution pattern contrasts with compounds exhibiting symmetric halogen placement, such as 2,5-dichloro-1,4-benzenediol.

The positioning of halogens relative to the hydroxyl groups significantly influences the electronic properties of the molecule. Chlorine and fluorine exhibit different electronegativity values and steric requirements, creating a gradient of electronic effects across the benzene ring. This asymmetric electronic distribution can influence reactivity patterns, intermolecular interactions, and physical properties such as melting point and solubility.

Comparative analysis with related compounds illustrates the importance of positional effects. For example, 2-chloro-1,4-benzenediol (with only chlorine substitution) exhibits different properties compared to compounds with dual halogen substitution. Similarly, compounds with different halogen positioning, such as tetrafluoro-substituted derivatives, demonstrate how systematic variation in substitution patterns can create a diverse range of molecular properties.

Compound Substitution Pattern Molecular Formula Molecular Weight Reference
1,4-Benzenediol, 2-chloro-5-fluoro- 2-Cl, 5-F C₆H₄ClFO₂ 162.55 g/mol
2,5-Dichloro-1,4-benzenediol 2-Cl, 5-Cl C₆H₄Cl₂O₂ 179.00 g/mol
2-Chloro-1,4-benzenediol 2-Cl C₆H₅ClO₂ 144.56 g/mol
2,3,5,6-Tetrafluoro-1,4-benzenediol 2,3,5,6-F₄ C₆H₂F₄O₂ 182.07 g/mol

The study of positional isomerism in halogen-substituted benzenediols continues to provide valuable insights into structure-property relationships in organic chemistry. The specific case of 1,4-benzenediol, 2-chloro-5-fluoro- exemplifies how careful consideration of substitution patterns can lead to compounds with precisely tailored characteristics for specific research or industrial applications.

Properties

CAS No.

186589-80-0

Molecular Formula

C6H4ClFO2

Molecular Weight

162.544

IUPAC Name

2-chloro-5-fluorobenzene-1,4-diol

InChI

InChI=1S/C6H4ClFO2/c7-3-1-6(10)4(8)2-5(3)9/h1-2,9-10H

InChI Key

ZWHSFZYTWFNBSA-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)O)Cl)O

Synonyms

1,4-Benzenediol, 2-chloro-5-fluoro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,4-Benzenediol derivatives and their properties:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Notes
1,4-Benzenediol (Hydroquinone) 123-31-9 C₆H₆O₂ None 110.11 Baseline for comparison; widely used in photography and polymers
2-Chloro-5-methyl-1,4-benzenediol Not specified C₇H₇ClO₂ Cl (2), CH₃ (5) ~158.58 Increased lipophilicity due to methyl group; safety data highlights handling precautions
2-Chloro-5-(hydroxymethyl)-1,4-benzenediol 31302-46-2 C₇H₇ClO₃ Cl (2), CH₂OH (5) 174.58 Polar hydroxymethyl group enhances solubility in polar solvents
1,3-Benzenediol, 5-fluoro-, 1,3-diacetate 2815317-25-8 C₁₀H₉FO₄ F (5), acetate esters 212.17 Fluorine’s electronegativity stabilizes the ring; esterification reduces reactivity
4-Bromo-2-chloro-5-fluorobenzonitrile 1126779-33-6 C₇H₂BrClFN Br (4), Cl (2), F (5) 234.45 Trihalogenated structure increases thermal stability; used in agrochemicals

Research Findings on Substituent Effects

Electronic and Acidity Effects

  • Chlorine and Fluorine: Both are electron-withdrawing groups.
  • Methyl vs. Hydroxymethyl : Methyl groups (e.g., in 2-chloro-5-methyl-1,4-benzenediol) increase lipophilicity, whereas hydroxymethyl substituents (e.g., in CAS 31302-46-2) improve water solubility .

Reactivity and Stability

  • Halogenation at positions 2 and 5 (meta to hydroxyl groups) likely reduces susceptibility to oxidation compared to unsubstituted hydroquinone, as electron-withdrawing groups stabilize the aromatic ring .
  • Esterified derivatives (e.g., 1,3-diacetate in CAS 2815317-25-8) exhibit lower reactivity, making them suitable for controlled-release applications .

Preparation Methods

Electrophilic Aromatic Substitution Strategies

Electrophilic halogenation of 1,4-benzenediol poses challenges due to the activating effects of hydroxyl groups, which favor poly-substitution. However, protective group strategies can mitigate this issue. For example, acetylation of one hydroxyl group could direct electrophiles to specific positions.

In the context of chlorination, aluminum chloride (AlCl₃) is a classical Friedel-Crafts catalyst, as demonstrated in the acylation of 2,4-dichlorofluorobenzene with acetyl chloride . Adapting this method, 1,4-benzenediol could be mono-protected (e.g., as an acetate), followed by chlorination at the 2-position using Cl₂/AlCl₃. Subsequent fluorination via Balz-Schiemann reaction (diazoization of an amine intermediate with NaNO₂/HF) might introduce the 5-fluoro group .

Key Considerations :

  • Regioselectivity depends on steric and electronic effects.

  • Protective groups must withstand harsh halogenation conditions.

  • Yields may be limited by competing side reactions (e.g., di-chlorination).

Fluorine introduction via NAS is challenging due to its poor nucleophilicity. However, electron-deficient aryl halides can undergo fluoride displacement under high-temperature conditions. For instance, 2-chloro-1,4-dinitrobenzene could react with KF in the presence of crown ethers to replace nitro groups with fluorine .

A plausible route involves:

  • Nitration of 1,4-benzenediol to 2-nitro-1,4-benzenediol.

  • Chlorination at the 5-position using PCl₅.

  • Reduction of nitro groups to hydroxyl groups via catalytic hydrogenation.

This approach mirrors the hydrolysis of nitrotrichloromethane intermediates described in CN101948390A, where sulfuric acid facilitated nitro group conversion .

The oxidation of trichloromethyl groups to carboxylic acids, as seen in CN85107015A , suggests a pathway for hydroxyl group introduction. Starting with 2-chloro-5-fluoro-trichlorotoluene, hydrolysis under acidic conditions (e.g., H₂SO₄/H₂O) could yield the diol.

Hypothetical Reaction Pathway :

Reduction of the carboxylic acid to a hydroxyl group would require reagents like LiAlH₄, though this step may lack selectivity.

Directed Ortho-Metalation (DoM)

Directed metalation strategies enable precise functionalization. Protecting one hydroxyl group as a methoxy moiety could direct a base (e.g., LDA) to deprotonate the ortho position, allowing chlorination or fluorination. Subsequent deprotection would restore the hydroxyl group.

For example:

  • Protect 1,4-benzenediol as 1-methoxy-4-hydroxybenzene.

  • Use LDA to deprotonate the ortho position, followed by Cl₂ or F₂ quench.

  • Deprotect using BBr₃ to regenerate the diol.

This method aligns with modern synthetic approaches but requires stringent anhydrous conditions.

Comparative Analysis of Methods

MethodAdvantagesChallengesYield Potential
ElectrophilicSimple reagents; scalablePoor regioselectivity; protection neededModerate (40–60%)
NASDirect fluorine introductionHarsh conditions; limited substratesLow (20–40%)
Oxidative HydrolysisLeverages known protocolsMulti-step; functional group toleranceModerate (50%)
DoMHigh regiocontrolSensitive conditions; costly reagentsHigh (70–80%)

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1,4-benzenediol, 2-chloro-5-fluoro-?

  • Methodology : Direct halogenation of 1,4-benzenediol using selective electrophilic substitution. Chlorination (Cl) and fluorination (F) can be achieved via controlled reaction conditions (e.g., using Cl₂ gas and fluorinating agents like Selectfluor™). Positional selectivity is influenced by steric and electronic effects of existing substituents.
  • Key Considerations : Monitor reaction intermediates via HPLC or GC-MS to avoid over-halogenation. Use anhydrous conditions to prevent hydroxyl group oxidation .

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H}-NMR will show distinct peaks for aromatic protons (δ 6.5–7.5 ppm), with splitting patterns reflecting substituent positions. 19F^{19}\text{F}-NMR detects fluorine environments (δ -110 to -120 ppm for aromatic F).
  • IR : Confirm hydroxyl (O-H stretch ~3200 cm⁻¹) and C-Cl/F vibrations (700–800 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the thermodynamic properties critical for storage and handling?

  • Data :

  • Boiling Point : Estimated via group contribution methods (e.g., Joback-Reid) at ~250–300°C.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset temperatures.
  • Hygroscopicity : Moisture sensitivity requires storage under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects (Hammett σ values: Cl ≈ +0.23, F ≈ +0.06) to predict regioselectivity in Suzuki-Miyaura couplings.
  • Experimental Validation : Compare yields of Pd-catalyzed reactions with varying aryl halide partners. Fluorine’s ortho-directing effect may dominate over chlorine’s meta-directing tendency .

Q. What experimental strategies resolve contradictory data in degradation studies?

  • Case Study : Discrepancies in photolytic vs. hydrolytic degradation rates.

  • Approach : Use controlled UV-Vis irradiation (λ = 254 nm) and LC-MS to track byproducts. Compare with hydrolysis under acidic (pH 3) and basic (pH 10) conditions.
  • Resolution : Fluorine’s inductive effect stabilizes the ring under hydrolysis but enhances radical formation under UV .

Q. How can structure-activity relationships (SAR) guide biological studies?

  • Methodology :

  • Receptor Binding Assays : Test affinity for neurotransmitter receptors (e.g., GABAₐ) using radioligand displacement.
  • SAR Insights : Chlorine’s bulkiness may hinder binding, while fluorine’s electronegativity enhances hydrogen bonding. Compare with analogues lacking halogens .

Methodological Guidance

Optimizing reaction conditions for scale-up synthesis

  • Design : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading. Response Surface Methodology (RSM) identifies optimal parameters.
  • Critical Parameters : Solvent polarity affects halogenation kinetics; THF may reduce side reactions vs. DMF .

Analyzing environmental fate via adsorption studies

  • Protocol : Expose the compound to indoor surface materials (paint, glass) and quantify adsorption using X-ray Photoelectron Spectroscopy (XPS) or ToF-SIMS.
  • Key Finding : Fluorine’s hydrophobicity increases adsorption on non-polar surfaces, impacting indoor air quality models .

Data Contradictions and Resolutions

Conflicting solubility data in polar vs. non-polar solvents

  • Resolution : Re-evaluate using Hansen Solubility Parameters (HSP). Chlorine increases polarity (δp), but fluorine’s low polarizability (δd) reduces solubility in alcohols. Confirm via cloud-point titration .

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